molecular formula C14H16IN3O B286924 N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Número de catálogo B286924
Peso molecular: 369.2 g/mol
Clave InChI: CLFVDQBPRDCKJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as IPP or MLN8054, is a novel small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in cell division and is overexpressed in many types of cancer. IPP has shown promising results in preclinical studies as an anticancer agent and is currently under investigation in clinical trials.

Mecanismo De Acción

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. Aurora A kinase is overexpressed in many types of cancer and plays a critical role in cancer cell proliferation and survival. By inhibiting Aurora A kinase, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide disrupts the normal cell division process and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been shown to inhibit the phosphorylation of histone H3, a marker of mitotic entry, and to disrupt the formation of the mitotic spindle, resulting in abnormal cell division.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its specificity for Aurora A kinase, which minimizes off-target effects. Additionally, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has shown promising results in preclinical studies as an anticancer agent. However, one limitation of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is its poor solubility, which can make it difficult to administer in vivo.

Direcciones Futuras

1. Combination therapy: N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide may be more effective when used in combination with other anticancer agents.
2. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in humans.
3. Formulation optimization: Improvements in formulation may increase the solubility and bioavailability of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
4. Biomarker identification: Identification of biomarkers that predict response to N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide may improve patient selection and treatment outcomes.
5. Mechanism of resistance: Further studies are needed to understand the mechanisms of resistance to N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and to develop strategies to overcome resistance.

Métodos De Síntesis

The synthesis of N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-iodoaniline with propyl Grignard reagent to form N-propyl-4-iodoaniline, which is then reacted with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to form the final product, N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.

Aplicaciones Científicas De Investigación

N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide inhibits the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. N-(4-iodophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Propiedades

Fórmula molecular

C14H16IN3O

Peso molecular

369.2 g/mol

Nombre IUPAC

N-(4-iodophenyl)-2-methyl-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16IN3O/c1-3-4-12-9-13(18(2)17-12)14(19)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,19)

Clave InChI

CLFVDQBPRDCKJY-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)I)C

SMILES canónico

CCCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)I)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.